Monomethyl auristatin E intermediate-13

MMAE synthesis ADC intermediate purity assay

Monomethyl auristatin E intermediate-13 (CAS 870640-64-5) is a pivotal late-stage protected amino acid derivative for the convergent synthesis of MMAE (CAS 474645-27-7). It features a distinctive N-benzyl-N-methyl orthogonal protecting group essential for preserving the acid-labile tert-butyl ester, enabling high-yield hydrogenolysis deprotection. Avoid substituting with functionally distinct intermediates (e.g., intermediate-1) to prevent side reactions and ensure stereochemical integrity. Ideal for process R&D, impurity profiling, and SAR library generation.

Molecular Formula C21H35NO3
Molecular Weight 349.5 g/mol
CAS No. 870640-64-5
Cat. No. B3161527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethyl auristatin E intermediate-13
CAS870640-64-5
Molecular FormulaC21H35NO3
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)CC1=CC=CC=C1
InChIInChI=1S/C21H35NO3/c1-8-16(2)20(22(6)15-17-12-10-9-11-13-17)18(24-7)14-19(23)25-21(3,4)5/h9-13,16,18,20H,8,14-15H2,1-7H3/t16-,18+,20-/m0/s1
InChIKeyFJVJLCHQFIDUCO-HQRMLTQVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monomethyl auristatin E intermediate-13 (CAS 870640-64-5): A Key Advanced Intermediate for MMAE ADC Payload Synthesis


Monomethyl auristatin E intermediate-13 (CAS 870640-64-5) is a protected amino acid derivative serving as a critical advanced intermediate in the multi-step convergent synthesis of Monomethyl auristatin E (MMAE, CAS 474645-27-7), a potent tubulin polymerization inhibitor and widely used ADC cytotoxin payload [1]. Chemically, it is (3R,4S,5S)-tert-butyl 4-(benzyl(methyl)amino)-3-methoxy-5-methylheptanoate, with a molecular formula of C21H35NO3 and molecular weight of 349.51 g/mol . This compound embodies the late-stage introduction of the N-benzyl-N-methyl protected amino functionality onto the heptanoate backbone, a strategic protective group choice that influences subsequent deprotection efficiency, overall yield, and the purity profile of the final MMAE product .

Monomethyl auristatin E intermediate-13: Why In-Class MMAE Intermediates Are Not Interchangeable


Intermediates within the MMAE synthetic cascade, including intermediate-1, intermediate-13, and intermediate-14, are not functionally equivalent despite all converging toward the same final payload. Each intermediate incorporates a distinct orthogonal protecting group strategy and represents a different stage of the convergent assembly [1]. The specific N-benzyl-N-methyl protecting group of intermediate-13 (CAS 870640-64-5) is not found in earlier intermediates such as intermediate-1 (CAS 120205-48-3), which bears a simpler N-methyl amino group. Substituting one intermediate for another would disrupt the intended orthogonal deprotection sequence, likely leading to undesired side reactions, reduced yields, or failure to achieve the correct stereochemistry required for MMAE's picomolar potency [2]. The evidence below quantifies key physicochemical and purity differences that underscore the non-fungibility of these intermediates in a regulated or high-yield manufacturing setting.

Monomethyl auristatin E intermediate-13: Verifiable Differentiation vs. Closest Analogs


Purity Profile: Commercial Purity of Intermediate-13 vs. Intermediate-1

Commercially available Monomethyl auristatin E intermediate-13 (CAS 870640-64-5) is offered at a specified purity of 95% by HPLC . In contrast, the earlier-stage intermediate-1 (CAS 120205-48-3) is routinely available from the same supplier network at significantly higher purities, for instance 99.47% as reported by MedChemExpress . This 4.47 percentage point difference in purity reflects the distinct synthetic histories and purification challenges associated with a late-stage, benzyl-protected intermediate versus an earlier, less complex amino ester.

MMAE synthesis ADC intermediate purity assay

Protecting Group Strategy: N-Benzyl vs. N-Methyl Substitution

The N-benzyl-N-methyl amino group in intermediate-13 (CAS 870640-64-5) represents a different orthogonal protecting group strategy compared to the simpler N-methyl group in intermediate-1 (CAS 120205-48-3) . The benzyl group can be removed by hydrogenolysis under neutral conditions, whereas the N-methyl group is not a protecting group but the final functionality. This differential reactivity allows for selective deprotection late in the synthesis without affecting acid-labile groups like the tert-butyl ester, which is crucial for achieving the high overall yields reported in optimized processes (e.g., up to 95% yield for analogous dipeptide intermediates in patent literature [1]).

protecting group orthogonal synthesis MMAE convergent assembly

Solubility Profile in DMSO: Benchmark for In Vitro Handling

Both intermediate-13 and intermediate-1 are supplied with a solubility specification of 10 mM in DMSO [1], ensuring consistent preparation of stock solutions for in vitro conjugation or biological testing. However, intermediate-1 has been reported to achieve a significantly higher maximum solubility of 169 mM (50 mg/mL) in DMSO with ultrasonication [2], whereas no comparable high-concentration data is reported for intermediate-13. This suggests that while both are suitable for standard working concentrations, intermediate-1 offers greater flexibility for high-concentration applications.

solubility DMSO stock ADC payload preparation

Molecular Weight and Synthetic Stage: Late-Stage Intermediate vs. Early-Stage

Monomethyl auristatin E intermediate-13 has a molecular weight of 349.51 g/mol, consistent with its identity as a fully protected heptanoate bearing both tert-butyl ester and N-benzyl-N-methyl groups [1]. In comparison, intermediate-1 (CAS 120205-48-3) has a molecular weight of 295.85 g/mol (free base) and lacks the benzyl protection . This 53.66 g/mol difference (approximately 18.1% larger mass) reflects the additional synthetic steps and atoms incorporated in intermediate-13, positioning it further along the convergent assembly pathway toward MMAE (molecular weight 718.0 g/mol).

molecular weight synthetic stage MMAE intermediate

Monomethyl auristatin E intermediate-13: Optimized Application Scenarios


Convergent Synthesis of MMAE via Late-Stage Benzyl Deprotection Route

Utilize intermediate-13 in a convergent synthetic strategy where the N-benzyl group is removed by hydrogenolysis as the penultimate step, enabling the preservation of the acid-labile tert-butyl ester. This orthogonal protection scheme aligns with the high-yielding (95%) processes disclosed in recent patents [1], minimizing side reactions and maximizing overall throughput.

Process Development for ADC Payload Manufacturing

For process chemists developing scalable routes to MMAE, intermediate-13 offers a well-defined entry point for evaluating hydrogenation conditions and tert-butyl ester stability. The 95% commercial purity specification provides a baseline for impurity profiling and method validation studies, though additional purification may be required for GMP campaigns.

Analytical Method Development and Reference Standard Qualification

Intermediate-13 can serve as a reference standard for HPLC method development targeting the specific benzyl-protected impurity profile in MMAE drug substance. Its distinct retention time and molecular ion (m/z 349.51) [2] facilitate the validation of chromatographic methods used to monitor late-stage deprotection completeness.

Academic Research on Auristatin SAR and Protecting Group Effects

In medicinal chemistry laboratories exploring structure-activity relationships (SAR) of auristatin analogs, intermediate-13 provides a versatile scaffold for introducing diverse N-alkyl groups via hydrogenolysis followed by reductive amination, enabling the generation of focused compound libraries with varying N-substituents [3].

Technical Documentation Hub

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